Pyridine, 2,6-diethyl-3-methyl- Pyridine, 2,6-diethyl-3-methyl-
Brand Name: Vulcanchem
CAS No.: 6760-48-1
VCID: VC14248662
InChI: InChI=1S/C10H15N/c1-4-9-7-6-8(3)10(5-2)11-9/h6-7H,4-5H2,1-3H3
SMILES:
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol

Pyridine, 2,6-diethyl-3-methyl-

CAS No.: 6760-48-1

Cat. No.: VC14248662

Molecular Formula: C10H15N

Molecular Weight: 149.23 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 2,6-diethyl-3-methyl- - 6760-48-1

Specification

CAS No. 6760-48-1
Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
IUPAC Name 2,6-diethyl-3-methylpyridine
Standard InChI InChI=1S/C10H15N/c1-4-9-7-6-8(3)10(5-2)11-9/h6-7H,4-5H2,1-3H3
Standard InChI Key BTNPSDFGVRKKOA-UHFFFAOYSA-N
Canonical SMILES CCC1=NC(=C(C=C1)C)CC

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of pyridine, 2,6-diethyl-3-methyl-, is C₁₀H₁₅N, with a molecular weight of 149.23 g/mol (calculated from analogous compounds ). The substitution pattern introduces steric and electronic effects that influence its physical and chemical behavior.

Structural Features

  • Substituent Effects: The ethyl groups at positions 2 and 6 create steric hindrance, potentially limiting reactivity at the ortho and para positions. The methyl group at position 3 further modulates electron density across the aromatic ring .

  • Tautomerism and Resonance: Unlike pyridine derivatives with hydroxyl or amino groups, alkyl-substituted pyridines like this compound lack tautomeric forms. Resonance stabilization is primarily governed by the inductive electron-donating effects of the alkyl groups .

Predicted Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from structurally similar pyridines:

PropertyValue (Predicted)Basis for Prediction
Boiling Point210–230°CComparison to 2,6-diethylpyridine (b.p. ~195°C)
LogP (Partition Coeff.)2.5–3.0Similar to 2,6-diethyl-4-methylpyridine (LogP 2.51)
SolubilityLow in water; soluble in organic solventsAlkyl groups enhance hydrophobicity

Synthetic Pathways and Methodological Considerations

The synthesis of polysubstituted pyridines often involves cyclization reactions or functional group transformations. For 2,6-diethyl-3-methylpyridine, plausible routes include:

Halogenation-Cyclization Strategies

A patent (CN110229096B) describes the synthesis of 2,6-pyridinedicarboxylic acid via halogenation of pimelic acid derivatives, followed by cyclization with ammonia . Adapting this approach:

  • Halogenation: Diethyl pimelate could undergo selective halogenation at α-positions to carboxylate groups.

  • Cyclization: Treatment with ammonia or ammonium salts under reflux conditions to form the pyridine core.

  • Alkylation: Sequential ethylation and methylation via Friedel-Crafts or nucleophilic substitution, though regioselectivity challenges may arise .

Silane-Mediated Reductions

The reduction of pyridine esters using silanes (e.g., PMHS or MeSiH(OEt)₂) has been demonstrated for synthesizing vitamin B₆ analogues . For this compound, a diester precursor (e.g., 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester) could undergo selective reduction to install ethyl and methyl groups, though steric factors may necessitate optimized conditions .

Spectral Characterization and Analytical Data

Mass Spectrometry

While no direct mass spectrum is available for 2,6-diethyl-3-methylpyridine, the fragmentation pattern of 3,5-diethyl-2-methylpyrazine (CAS 18138-05-1) offers insights :

  • Base Peak: Likely at m/z 150 (molecular ion, C₉H₁₄N₂⁺) .

  • Key Fragments: Loss of ethyl (-29 amu) and methyl (-15 amu) groups, leading to peaks at m/z 121 and 135 .

Nuclear Magnetic Resonance (NMR)

Predicted shifts for 2,6-diethyl-3-methylpyridine (based on 2,6-diethylpyridine ):

  • ¹H NMR:

    • H-4 (pyridine ring): ~8.3 ppm (deshielded due to electron-withdrawing nitrogen).

    • Ethyl groups: δ 1.2–1.4 ppm (CH₃), 2.6–2.8 ppm (CH₂).

    • Methyl group: δ 2.1–2.3 ppm (singlet) .

  • ¹³C NMR:

    • Pyridine carbons: C-2/C-6 (~150 ppm), C-3 (~140 ppm), C-4 (~125 ppm).

    • Alkyl carbons: CH₃ (15–20 ppm), CH₂ (25–30 ppm) .

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Installing three distinct alkyl groups with precision remains challenging. Directed ortho-metalation or catalytic C–H functionalization could offer solutions .

  • Purification: Column chromatography may be required to separate regioisomers, as seen in the isolation of Diels-Alder adducts .

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